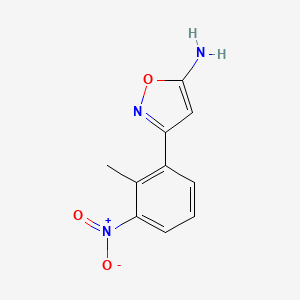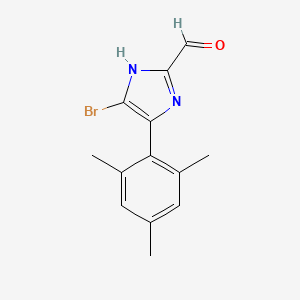![molecular formula C28H34N4O6S B13714060 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a benzo[c][1,2,5]thiadiazole derivative with a boronic acid or ester under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-accepting properties.
Photocatalysis: Acts as a visible-light organophotocatalyst in various chemical reactions.
Fluorescent Sensors: Employed in the design of fluorescent sensors for detecting specific molecules or ions.
Bioimaging: Utilized as a bioimaging probe for visualizing cellular structures.
Mécanisme D'action
The mechanism of action of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine involves its electron-accepting properties. The compound can participate in electron transfer processes, making it effective in photocatalysis and organic electronics. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- 4,7-Bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
Uniqueness
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is unique due to its specific substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis compared to its analogs .
Propriétés
Formule moléculaire |
C28H34N4O6S |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
4,7-bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C28H34N4O6S/c1-33-11-13-35-15-17-37-21-7-3-19(4-8-21)23-25(29)26(30)24(28-27(23)31-39-32-28)20-5-9-22(10-6-20)38-18-16-36-14-12-34-2/h3-10H,11-18,29-30H2,1-2H3 |
Clé InChI |
ZJQJREXXQMWRSD-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=CC=C(C=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCOCCOC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
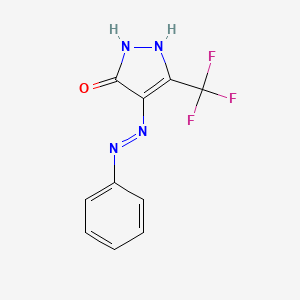
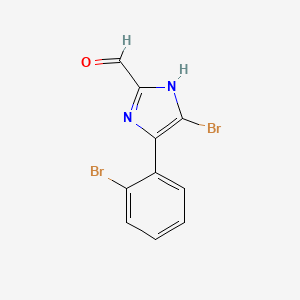
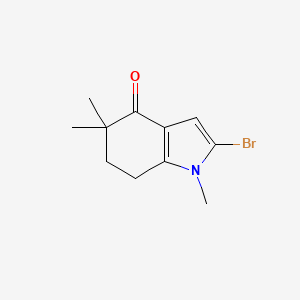
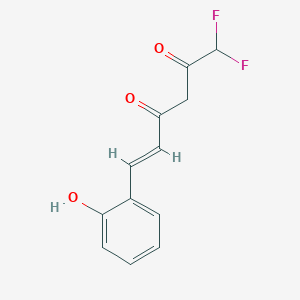
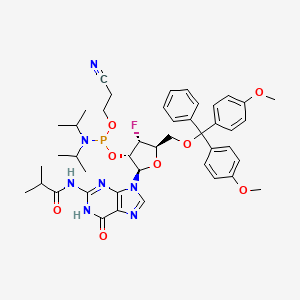

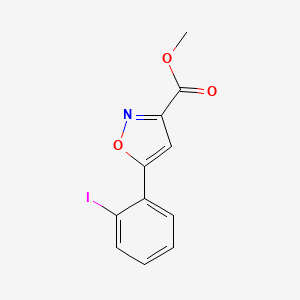
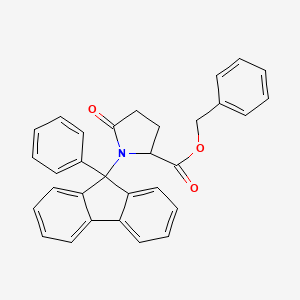
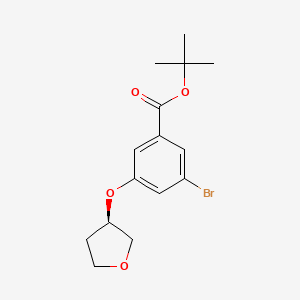
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
